molecular formula C16H11NO2S B14646614 Thiophene, 2-(4-nitrophenyl)-5-phenyl- CAS No. 51776-05-7

Thiophene, 2-(4-nitrophenyl)-5-phenyl-

Cat. No.: B14646614
CAS No.: 51776-05-7
M. Wt: 281.3 g/mol
InChI Key: BTOFUQVKQBHYQW-UHFFFAOYSA-N
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Description

Thiophene, 2-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a nitrophenyl group at the second position and a phenyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(4-nitrophenyl)-5-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 1-iodo-4-nitrobenzene reacts with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent at room temperature.

Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes . This method involves the cleavage of multiple C-H bonds and can also be used for the synthesis of thiophenes from 1,4-diaryl-1,3-dienes.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Thiophene, 2-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2-(4-nitrophenyl)-5-phenyl- is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

51776-05-7

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-phenylthiophene

InChI

InChI=1S/C16H11NO2S/c18-17(19)14-8-6-13(7-9-14)16-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H

InChI Key

BTOFUQVKQBHYQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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